molecular formula C28H24F3N5O4 B12392522 Egfr-IN-81

Egfr-IN-81

Cat. No.: B12392522
M. Wt: 551.5 g/mol
InChI Key: WTZZJDHKIGPDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Egfr-IN-81 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple steps of synthesis, purification, and quality control .

Chemical Reactions Analysis

Egfr-IN-81 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Egfr-IN-81 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR. In biology and medicine, this compound is utilized in cancer research to investigate its effects on cancer cell lines and its potential as a therapeutic agent. In the industry, it is used in the development of new drugs and therapies targeting EGFR .

Mechanism of Action

The mechanism of action of Egfr-IN-81 involves the inhibition of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs by binding to the adenosine triphosphate-binding site of the enzyme, preventing its activation and subsequent signaling pathways. The molecular targets and pathways involved include the EGFR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival .

Comparison with Similar Compounds

Egfr-IN-81 can be compared with other similar compounds, such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target the epidermal growth factor receptor but may differ in their potency, selectivity, and clinical applications. This compound is unique in its ability to inhibit both the wild-type EGFR and the L858R/T790M mutation with high potency .

Conclusion

This compound is a potent and selective inhibitor of the epidermal growth factor receptor, with significant applications in scientific research and potential therapeutic uses. Its unique properties and mechanism of action make it a valuable compound for studying EGFR inhibition and developing new cancer therapies.

Properties

Molecular Formula

C28H24F3N5O4

Molecular Weight

551.5 g/mol

IUPAC Name

2-[(2,6-dioxopiperidin-3-yl)amino]-1-[2-(4-hydroxyphenyl)ethyl]-N-[4-(trifluoromethyl)phenyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C28H24F3N5O4/c29-28(30,31)18-4-6-19(7-5-18)32-25(39)17-3-11-23-22(15-17)34-27(33-21-10-12-24(38)35-26(21)40)36(23)14-13-16-1-8-20(37)9-2-16/h1-9,11,15,21,37H,10,12-14H2,(H,32,39)(H,33,34)(H,35,38,40)

InChI Key

WTZZJDHKIGPDFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=NC3=C(N2CCC4=CC=C(C=C4)O)C=CC(=C3)C(=O)NC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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